

An In-depth Technical Guide to Sumitone Fast Red B and Related Compounds

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Compound of Interest		
Compound Name:	Sumitone fast red b	
Cat. No.:	B1595642	Get Quote

This guide provides a comprehensive overview of the chemical and physical properties of **Sumitone Fast Red B**, a compound widely utilized by researchers, scientists, and drug development professionals, primarily in histology and as a chromogenic substrate.

Chemical Identity and Properties

"Sumitone Fast Red B" is a commercial name that can refer to several related chemical entities. The core component is the diazonium salt, which is often supplied as a stabilized salt. For clarity, this guide will detail the properties of the diazonium cation, its common salt form, and the parent amine base.

Quantitative Data Summary

The table below summarizes the key quantitative data for "Fast Red B" and its related compounds.



Property	Fast Red B (Diazonium Cation)	Fast Red B Salt	Fast Red B Base
Synonyms	2-Methoxy-4- nitrobenzenediazoniu m	Fast Red B Salt (C.I. 37125)	2-Methoxy-4- nitroaniline, 4-Nitro-o- anisidine
CAS Number	27761-26-8[1]	49735-71-9[2][3]	97-52-9[4][5]
Molecular Formula	C7H6N3O3 ⁺ [1]	C17H13N3O9S2[6][7]	C7H8N2O3[4]
Molecular Weight	180.14 g/mol [1]	467.43 g/mol [2][3]	168.15 g/mol [5]
Appearance	-	Yellow to light brown powder[3]	Yellowish powder[5]
Solubility	-	Aqueous: 20%, Ethanol: 20%[7]	Slightly soluble in water[5]
Melting Point	-	-	139-140°C[5]
Boiling Point	-	-	Decomposes at 260°C[5]

Experimental Protocols

Fast Red B Salt is a widely used chromogen in immunohistochemistry (IHC) and enzyme histochemistry, particularly for demonstrating the activity of alkaline phosphatase (AP) and acid phosphatase (AP). The following is a generalized protocol for its use in IHC.

Immunohistochemical Staining Protocol using Fast Red B

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (or a xylene substitute) to remove paraffin.
 - Rehydrate the tissue sections by passing them through a graded series of ethanol solutions (e.g., 100%, 95%, 70%) and finally into distilled water.
- Antigen Retrieval (if necessary):



- Perform heat-induced epitope retrieval (HIER) or enzymatic digestion based on the primary antibody's requirements.
- Blocking:
 - Incubate sections with a blocking solution (e.g., hydrogen peroxide to block endogenous peroxidases, and normal serum to block non-specific antibody binding).
- · Primary Antibody Incubation:
 - Incubate the sections with the primary antibody at the optimal concentration and duration.
- Secondary Antibody/Enzyme Conjugate Incubation:
 - Apply an enzyme-conjugated secondary antibody (e.g., alkaline phosphatase-conjugated).
- Chromogen Preparation and Staining:
 - Prepare the Fast Red B solution immediately before use. A typical preparation involves
 dissolving a Fast Red B tablet or powder in a suitable buffer, often containing levamisole to
 inhibit endogenous alkaline phosphatase activity.
 - Incubate the sections with the Fast Red B solution until the desired color intensity is reached. The reaction produces a red, insoluble precipitate at the site of enzyme activity.
- Counterstaining:
 - Counterstain with a suitable nuclear stain, such as hematoxylin.
- · Dehydration and Mounting:
 - Dehydrate the sections through a graded series of ethanol and clear in xylene.
 - Mount with a permanent mounting medium.

Diagrams

Logical Relationship of Fast Red B Compounds



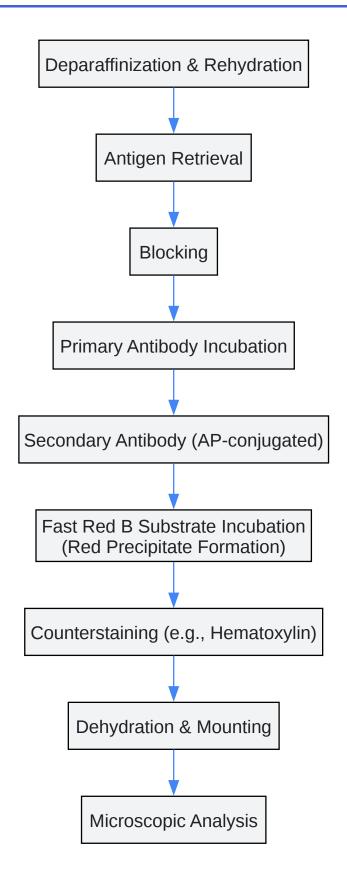


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Caption: Relationship between Fast Red B Base, the diazonium cation, and the stabilized salt.

Experimental Workflow for Immunohistochemistry using Fast Red B





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Caption: A typical workflow for immunohistochemical staining using Fast Red B as the chromogen.

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